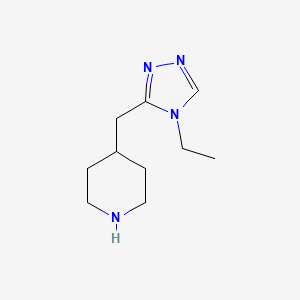

4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine

Vue d'ensemble

Description

4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been known to interact with the iron in the heme moiety of cyp-450 .

Mode of Action

It is suggested that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 . This interaction could potentially lead to changes in the activity of the enzyme.

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to interact with various biochemical pathways through hydrogen-bonding and dipole interactions .

Pharmacokinetics

It is suggested that the presence of the 1,2,4-triazole ring in similar compounds can improve pharmacokinetics, pharmacological, and toxicological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine. For instance, overuse and misuse of similar compounds in humans and animals, as well as in agriculture and food chains, have led to considerable environmental pollution . This pollution can exert strong selection pressure on bacteria, potentially influencing the compound’s action .

Activité Biologique

4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine, also known by its CAS number 1515286-71-1, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

- Molecular Formula : C10H18N4

- Molecular Weight : 194.28 g/mol

- CAS Number : 1515286-71-1

Anticholinesterase Activity

One of the primary areas of research surrounding this compound is its potential as an anticholinesterase agent. Studies have indicated that triazole derivatives can exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

Table 1: Inhibitory Potency of Triazole Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Donepezil | 0.12 | 6.21 |

| 4-Ethyl-Triazole-Piperidine | 3.04 | 5.51 |

| Other Triazole Derivatives | Varies | Varies |

Research indicates that compounds similar to this compound possess IC50 values that suggest a strong potential for therapeutic use in cognitive disorders .

Antitumor Activity

Recent studies have explored the antitumor properties of triazole-containing compounds. The mechanism often involves the inhibition of key signaling pathways associated with cancer proliferation.

Case Study:

A novel series of quinazoline-thiazole hybrids demonstrated superior antiproliferative activity against HepG2 cells compared to standard treatments like sorafenib. The study highlighted how triazole derivatives could enhance the binding affinity to target proteins involved in tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting cholinesterases, the compound may increase acetylcholine levels in synaptic clefts, enhancing neurotransmission.

- Targeting Kinase Pathways : Similar compounds have shown promise in inhibiting Class I PI3K enzymes, which are crucial in cancer cell survival and proliferation .

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine is in pharmaceutical research. The compound exhibits potential as an antifungal agent due to its structural similarity to known antifungal triazoles.

Case Study: Antifungal Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida species. The incorporation of the piperidine moiety enhances the bioactivity and solubility of the compound, making it a candidate for further development as a therapeutic agent against fungal infections .

Agricultural Chemistry

In agricultural chemistry, triazole compounds are widely used as fungicides. This compound can be explored for its efficacy in crop protection.

Case Study: Fungicidal Properties

Research indicates that triazole-based fungicides can effectively control various plant pathogens. A field trial involving crops treated with triazole derivatives showed a marked reduction in disease incidence compared to untreated controls . This suggests that this compound could serve as a promising candidate for developing new agricultural fungicides.

Material Science

The unique structural properties of this compound also make it suitable for applications in material science, particularly in the synthesis of polymers and coatings.

Application Example: Polymer Synthesis

The incorporation of triazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties. A recent study demonstrated that adding this compound to epoxy resins improved their resistance to thermal degradation .

Propriétés

IUPAC Name |

4-[(4-ethyl-1,2,4-triazol-3-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-2-14-8-12-13-10(14)7-9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTGYCNPVYGJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.